molecular formula C30H37N5O3 B2938665 N-cyclohexyl-2-[(2,5-dimethylphenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223820-02-7

N-cyclohexyl-2-[(2,5-dimethylphenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2938665
CAS No.: 1223820-02-7
M. Wt: 515.658
InChI Key:
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Description

N-cyclohexyl-2-[(2,5-dimethylphenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazoloquinazoline core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[(2,5-dimethylphenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazoloquinazoline core, followed by the introduction of the cyclohexyl, dimethylphenyl, and methylbutyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[(2,5-dimethylphenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

N-cyclohexyl-2-[(2,5-dimethylphenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(2,5-dimethylphenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2,5-dimethyl-3-furamide: Shares the cyclohexyl and dimethyl groups but differs in the core structure.

    2,5-dimethylphenyl derivatives: Compounds with similar aromatic substituents but different functional groups or core structures.

Uniqueness

N-cyclohexyl-2-[(2,5-dimethylphenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide stands out due to its unique triazoloquinazoline core, which imparts distinct biological and chemical properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-cyclohexyl-2-[(2,5-dimethylphenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N5O3/c1-19(2)14-15-33-28(37)25-13-12-22(27(36)31-24-8-6-5-7-9-24)17-26(25)35-29(33)32-34(30(35)38)18-23-16-20(3)10-11-21(23)4/h10-13,16-17,19,24H,5-9,14-15,18H2,1-4H3,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHQBQRZLROKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NC5CCCCC5)C(=O)N(C3=N2)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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